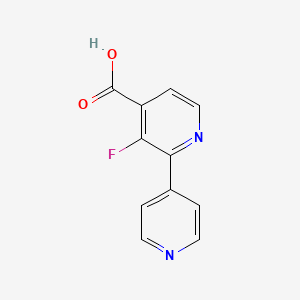
2-Aminoacetic acid;ZINC;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine zinc salt dihydrate is a coordination compound consisting of glycine, an amino acid, and zinc ions, with two molecules of water of crystallization. This compound is known for its potential applications in various fields, including biochemistry, medicine, and materials science. The molecular formula of glycine zinc salt dihydrate is C4H10N2O5Zn.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of glycine zinc salt dihydrate typically involves the reaction of glycine with a zinc salt, such as zinc sulfate or zinc acetate, in an aqueous solution. The process can be summarized as follows:
Preparation of Solutions: Dissolve glycine in water to form a glycine solution. Separately, dissolve a zinc salt (e.g., zinc sulfate) in water to form a zinc salt solution.
Reaction: Slowly add the zinc salt solution to the glycine solution while maintaining constant stirring. Adjust the pH of the reaction mixture to around 5-7 using sodium hydroxide solution.
Precipitation: A white precipitate of glycine zinc salt dihydrate forms. Allow the reaction mixture to age for several hours to ensure complete precipitation.
Filtration and Drying: Filter the precipitate under reduced pressure and dry it to obtain glycine zinc salt dihydrate
Industrial Production Methods: Industrial production of glycine zinc salt dihydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing automated systems for pH adjustment and stirring.
- Utilizing filtration and drying equipment to handle bulk quantities of the compound.
化学反応の分析
Types of Reactions: Glycine zinc salt dihydrate can undergo various chemical reactions, including:
Complexation: Formation of complexes with other ligands.
Substitution: Replacement of water molecules in the coordination sphere with other ligands.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Complexation: Reagents such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with glycine zinc salt dihydrate.
Substitution: Ligands like ammonia or other amino acids can replace water molecules in the coordination sphere.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of glycine zinc salt dihydrate.
Major Products Formed:
Complexation: Formation of zinc-EDTA complexes.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Release of glycine and zinc ions
科学的研究の応用
Glycine zinc salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Studied for its role in zinc metabolism and its potential as a zinc supplement.
Medicine: Investigated for its potential therapeutic effects, including its use in wound healing and immune system support.
Industry: Utilized in the production of zinc-based materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of glycine zinc salt dihydrate involves the interaction of zinc ions with biological molecules. Zinc ions can:
Bind to Enzymes: Act as cofactors for various enzymes, enhancing their catalytic activity.
Stabilize Proteins: Interact with protein structures, stabilizing their conformation.
Regulate Gene Expression: Influence the activity of zinc finger proteins, which play a role in gene regulation .
類似化合物との比較
Zinc sulfate: A common zinc salt used in supplements and industrial applications.
Zinc acetate: Another zinc salt with similar applications.
Zinc gluconate: Often used in dietary supplements for its high bioavailability.
Comparison:
Bioavailability: Glycine zinc salt dihydrate may offer better bioavailability compared to inorganic zinc salts like zinc sulfate.
Stability: The presence of glycine can enhance the stability of the zinc complex.
Applications: While all these compounds are used as zinc supplements, glycine zinc salt dihydrate’s unique coordination structure may offer specific advantages in biological and medical applications
特性
分子式 |
C4H14N2O6Zn |
|---|---|
分子量 |
251.5 g/mol |
IUPAC名 |
2-aminoacetic acid;zinc;dihydrate |
InChI |
InChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2; |
InChIキー |
SUPCYPIBWBIVNR-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N.C(C(=O)O)N.O.O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)


![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)






